5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone 5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10173470
InChI: InChI=1S/C27H18BrNO5/c1-14-10-12-15(13-11-14)22-20-21(26(33)29(25(20)32)19-9-5-4-8-18(19)28)27(34-22)23(30)16-6-2-3-7-17(16)24(27)31/h2-13,20-22H,1H3
SMILES: CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C5(O2)C(=O)C6=CC=CC=C6C5=O
Molecular Formula: C27H18BrNO5
Molecular Weight: 516.3 g/mol

5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

CAS No.:

Cat. No.: VC10173470

Molecular Formula: C27H18BrNO5

Molecular Weight: 516.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone -

Specification

Molecular Formula C27H18BrNO5
Molecular Weight 516.3 g/mol
IUPAC Name 5-(2-bromophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Standard InChI InChI=1S/C27H18BrNO5/c1-14-10-12-15(13-11-14)22-20-21(26(33)29(25(20)32)19-9-5-4-8-18(19)28)27(34-22)23(30)16-6-2-3-7-17(16)24(27)31/h2-13,20-22H,1H3
Standard InChI Key OOANICOMFJQBMH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C5(O2)C(=O)C6=CC=CC=C6C5=O
Canonical SMILES CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Br)C5(O2)C(=O)C6=CC=CC=C6C5=O

Introduction

5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spirocyclic structure, which includes a furo[3,4-c]pyrrole core and multiple aromatic rings. This compound is of significant interest in chemical research due to its intricate molecular framework and potential applications in synthetic organic chemistry and materials science.

Synthesis

The synthesis of 5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the synthesis and characterize the final product.

Applications

This compound is primarily used for research purposes in organic chemistry and materials science. It serves as a building block in synthetic organic chemistry, contributing to the development of new materials and chemical processes. The unique structure of the compound allows it to participate in various chemical reactions typical for compounds with multiple functional groups, such as nucleophilic substitution reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator